1,4-Ditosyl-1,4-diazepane

描述

Structure

3D Structure

属性

IUPAC Name |

1,4-bis-(4-methylphenyl)sulfonyl-1,4-diazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O4S2/c1-16-4-8-18(9-5-16)26(22,23)20-12-3-13-21(15-14-20)27(24,25)19-10-6-17(2)7-11-19/h4-11H,3,12-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORANQSHSAIBPEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1,4-Ditosyl-1,4-diazepane: Chemical Properties, Structure, and Synthetic Utility

This guide provides a comprehensive technical overview of 1,4-Ditosyl-1,4-diazepane, a key intermediate in synthetic organic and medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, structural features, synthesis, and reactivity of this versatile molecule.

Introduction: The Strategic Importance of the Diazepane Scaffold and Tosyl Protection

The 1,4-diazepane ring system is a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous biologically active compounds, including the well-known benzodiazepine class of drugs.[1][2][3] These seven-membered heterocyclic compounds exhibit a wide range of pharmacological activities, such as anxiolytic, anticonvulsant, and antipsychotic effects.[1] The inherent conformational flexibility of the diazepane ring allows for the precise spatial orientation of substituents, enabling targeted interactions with biological macromolecules.

To facilitate the synthesis and functionalization of the 1,4-diazepane core, the use of protecting groups for the nitrogen atoms is essential. The tosyl (p-toluenesulfonyl) group is a widely employed protecting group for amines due to its stability under a broad range of reaction conditions and its ability to be removed under specific circumstances. In 1,4-Ditosyl-1,4-diazepane, both nitrogen atoms of the diazepane ring are protected by tosyl groups, rendering the molecule a stable and versatile building block for the synthesis of more complex molecules. This guide will explore the fundamental characteristics of this important synthetic intermediate.

Physicochemical and Structural Properties

1,4-Ditosyl-1,4-diazepane is a white to off-white crystalline solid at room temperature. A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₉H₂₄N₂O₄S₂ | [4][5] |

| Molecular Weight | 408.52 g/mol | [4][5] |

| CAS Number | 5769-35-7 | [5] |

| Appearance | Colorless blocks (recrystallized from acetonitrile) | [4][6] |

| Melting Point | Data not available in the reviewed literature | |

| Solubility | Soluble in DMF and ethyl acetate | [4][6] |

Molecular Structure and Conformational Analysis

The molecular structure of 1,4-Ditosyl-1,4-diazepane has been elucidated by X-ray crystallography.[4][6] The compound crystallizes in the orthorhombic space group P2₁2₁2₁.[4] The seven-membered diazepane ring is a key structural feature, and its conformation is influenced by the bulky tosyl groups.

Key structural parameters include:

-

Dihedral Angle: The dihedral angle between the two phenyl rings of the tosyl groups is approximately 82.88°.[4][6][7]

-

Intramolecular Interactions: The molecular conformation is stabilized by weak intramolecular C-H···O hydrogen bonds.[4][6][7]

-

Disorder: In the crystal structure, two of the carbon atoms in the 1,4-diazepane ring exhibit disorder over two possible orientations.[4][6][7]

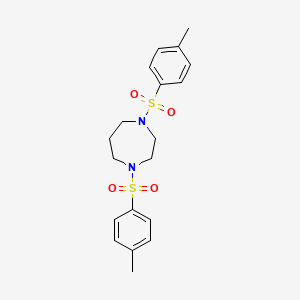

The chemical structure of 1,4-Ditosyl-1,4-diazepane is depicted in the following diagram:

Caption: 2D structure of 1,4-Ditosyl-1,4-diazepane.

Synthesis of 1,4-Ditosyl-1,4-diazepane

A reliable and high-yielding synthesis of 1,4-Ditosyl-1,4-diazepane has been reported, which involves the reaction of N,N'-di(p-toluenesulfonyl)ethane-1,2-diamine with 1,3-dibromopropane in the presence of a strong base.[4][6]

Experimental Protocol

The following is a step-by-step methodology for the synthesis of 1,4-Ditosyl-1,4-diazepane:[4][6]

-

Preparation of the reaction mixture: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, sodium hydride (NaH, 0.08 mol) is suspended in anhydrous dimethylformamide (DMF, 30 ml). The suspension is cooled in an ice bath.

-

Addition of the diamine: A solution of N,N'-di(p-toluenesulfonyl)ethane-1,2-diamine (0.02 mol) in anhydrous DMF (10 ml) is added dropwise to the cooled NaH suspension.

-

Deprotonation: The reaction mixture is stirred for 30 minutes at 0°C to allow for the complete deprotonation of the sulfonamide nitrogens.

-

Addition of the alkylating agent: A solution of 1,3-dibromopropane in anhydrous DMF (5 ml) is added dropwise to the reaction mixture.

-

Reaction: The resulting suspension is allowed to warm to room temperature and stirred overnight.

-

Work-up: The reaction is quenched by the careful addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The product is then extracted with ethyl acetate (3 x 200 ml).

-

Purification: The combined organic layers are washed with saturated aqueous sodium chloride (NaCl), dried over anhydrous sodium sulfate (Na₂SO₄), and the solvent is removed under reduced pressure.

-

Recrystallization: The crude product is recrystallized from a mixture of ethanol and DMF (5:1 v/v) to yield the pure 1,4-Ditosyl-1,4-diazepane (82% yield).[4][6]

The workflow for the synthesis is illustrated in the following diagram:

Caption: Synthetic workflow for 1,4-Ditosyl-1,4-diazepane.

Chemical Reactivity and Deprotection Strategies

The primary utility of 1,4-Ditosyl-1,4-diazepane in organic synthesis lies in its role as a protected form of 1,4-diazepane. The removal of the tosyl groups is a critical step to unmask the reactive secondary amine functionalities, which can then be further elaborated. The high stability of the N-tosyl bond necessitates specific and often harsh reaction conditions for its cleavage.

Several methods have been developed for the deprotection of N-tosyl amines, which can be broadly categorized as acidic, reductive, and electrochemical methods. The choice of the deprotection strategy depends on the overall molecular structure and the presence of other functional groups that might be sensitive to the reaction conditions.

Acidic Deprotection

Strong acids can be used to cleave the N-tosyl bond. Common reagents include:

-

HBr in Acetic Acid: A solution of hydrogen bromide in acetic acid, often with the addition of a scavenger like phenol, is a classical method for tosyl group removal.

-

Concentrated Sulfuric Acid: Heating the tosylated amine in concentrated sulfuric acid can also effect deprotection.

It is important to note that these strongly acidic conditions are not compatible with acid-labile functional groups.

Reductive Deprotection

Reductive cleavage of the N-S bond is a milder alternative to acidic hydrolysis. Some common reductive methods include:

-

Dissolving Metal Reductions:

-

Sodium in liquid ammonia: This is a powerful reducing system capable of cleaving the N-tosyl bond.

-

Magnesium in methanol (Mg/MeOH): This system offers a more operationally simple alternative to sodium/ammonia and can efficiently cleave N-tosyl groups.

-

-

Low-Valent Titanium: Reagents generated from TiCl₃ or TiCl₄ with a reducing agent can also be employed for the reductive cleavage of sulfonamides.

Deprotection Workflow

The general process of deprotecting 1,4-Ditosyl-1,4-diazepane to yield the free 1,4-diazepane is visualized below:

Caption: General deprotection scheme for 1,4-Ditosyl-1,4-diazepane.

Applications in Research and Drug Development

1,4-Ditosyl-1,4-diazepane serves as a valuable building block for the synthesis of a variety of more complex molecules with potential biological activity. The deprotected 1,4-diazepane can be functionalized at the nitrogen atoms to introduce diverse substituents, allowing for the exploration of structure-activity relationships.

One notable, albeit indirect, application is its identification as "Fasudil Impurity B".[5] Fasudil is a potent Rho-kinase inhibitor used for the treatment of cerebral vasospasm.[8] The presence of 1,4-Ditosyl-1,4-diazepane as a potential impurity suggests its possible use as a precursor or its formation as a byproduct in the synthesis of Fasudil or related compounds. This highlights the importance of understanding its chemical properties for quality control in pharmaceutical manufacturing.

The broader class of 1,4-diazepine derivatives has been extensively investigated for a wide range of therapeutic applications, including their use as antimicrobial, anticancer, and central nervous system-acting agents.[1][2] The availability of stable, protected precursors like 1,4-Ditosyl-1,4-diazepane is crucial for the continued development of novel therapeutics based on the 1,4-diazepane scaffold.

Conclusion

1,4-Ditosyl-1,4-diazepane is a chemically robust and synthetically versatile intermediate. Its well-defined structure and the established protocols for its synthesis and deprotection make it an important tool for chemists working in the fields of organic synthesis and medicinal chemistry. The strategic use of the tosyl protecting groups allows for the controlled manipulation of the 1,4-diazepane core, enabling the construction of complex molecular architectures with potential therapeutic applications. Further research into the applications of this building block is likely to yield novel compounds with interesting biological activities.

References

-

Yang, S.-H., & Zhai, Z.-W. (2012). 1,4-Ditosyl-1,4-diazepane. Acta Crystallographica Section E: Structure Reports Online, 68(6), o1716. [Link]

-

Jain, A. K., & Sharma, S. (2013). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Chemical Biology, 7(2), 145-165. [Link]

-

Ojima, I., & Vidal, S. (Eds.). (2022). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. MDPI. [Link]

-

Ojima, I., & Vidal, S. (Eds.). (2022). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Molecules, 27(1), 1. [Link]

-

Ojima, I., & Vidal, S. (Eds.). (2021). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 26(21), 6483. [Link]

-

PubChem. (n.d.). 1,4-Ditosyl-1,4-diazepane. National Center for Biotechnology Information. Retrieved from [Link]

-

Yang, S.-H., & Zhai, Z.-W. (2012). 1,4-Ditosyl-1,4-diazepane. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1716. [Link]

-

Yang, S.-H., & Zhai, Z.-W. (2012). 1,4-Ditosyl-1,4-diazepane. Acta Crystallographica Section E: Structure Reports Online, 68(6), o1716. [Link]

-

El-Sayed, M. A. A., & Al-Ghorbani, M. (2020). An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][4][9]diazepines, and Their Cytotoxic Activity. Molecules, 25(9), 2051. [Link]

-

Wikipedia. (2023, May 13). 1,4-Diazepine. In Wikipedia. [Link]

-

ResearchGate. (n.d.). ROCK inhibitor—5-((1,4-diazepan-1-yl)sulfonyl)isoquinoline—Fasudil. [Link]

Sources

- 1. benthamscience.com [benthamscience.com]

- 2. mdpi.com [mdpi.com]

- 3. 1,4-Diazepine - Wikipedia [en.wikipedia.org]

- 4. 1,4-Ditosyl-1,4-diazepane - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,4-Ditosyl-1,4-diazepane | C19H24N2O4S2 | CID 373718 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,4-Ditosyl-1,4-diazepane - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1,4-Ditosyl-1,4-diazepane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

Spectroscopic Signature of 1,4-Ditosyl-1,4-diazepane: A Technical Guide for Researchers

This guide provides an in-depth analysis of the spectroscopic data for 1,4-Ditosyl-1,4-diazepane, a key heterocyclic compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data dump, offering insights into the experimental rationale and a detailed interpretation of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data that define this molecule's chemical identity.

Introduction: The Structural and Analytical Importance of 1,4-Ditosyl-1,4-diazepane

1,4-Ditosyl-1,4-diazepane (C₁₉H₂₄N₂O₄S₂) is a sulfonamide derivative built upon a seven-membered diazepane heterocyclic core.[1][2] The attachment of two bulky, electron-withdrawing tosyl (p-toluenesulfonyl) groups to the nitrogen atoms significantly influences the molecule's conformation, reactivity, and spectroscopic properties. These tosyl groups serve a dual purpose in synthetic chemistry: they act as robust protecting groups for the amine functionalities and their steric and electronic nature can direct the stereochemical outcome of subsequent reactions.

Given its utility as a synthetic intermediate in the development of novel therapeutics and functional materials, a comprehensive understanding of its spectroscopic signature is paramount.[3] Accurate spectral data serves as the foundational quality control checkpoint, confirming the successful synthesis and purity of the compound before its use in further applications. This guide establishes a reference framework for the NMR, IR, and MS analysis of this specific molecule.

The molecular structure, confirmed by single-crystal X-ray diffraction, reveals a distinct conformation of the seven-membered ring and a dihedral angle of 82.88 (7)° between the two phenyl rings of the tosyl groups.[4][5] This established three-dimensional structure is the basis for the interpretation of the spectroscopic data that follows.

Molecular Structure of 1,4-Ditosyl-1,4-diazepane

Caption: Molecular structure of 1,4-Ditosyl-1,4-diazepane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 1,4-Ditosyl-1,4-diazepane, both ¹H and ¹³C NMR are essential for confirming the integrity of the diazepane ring and the connectivity of the tosyl groups.

Experimental Protocol: NMR Acquisition

Rationale: The choice of solvent and instrument parameters is critical for obtaining high-quality, interpretable spectra. Deuterated chloroform (CDCl₃) is a standard choice for compounds of this polarity, as it provides excellent solubility and its residual solvent peak does not typically interfere with key signals. A 400 MHz or higher field strength spectrometer is recommended to achieve good signal dispersion, which is particularly important for resolving the multiplets of the diazepane ring protons.[6]

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 10-15 mg of 1,4-Ditosyl-1,4-diazepane in 0.6 mL of CDCl₃.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, setting the chemical shift reference to 0.00 ppm.

-

¹H NMR Acquisition:

-

Spectrometer Frequency: 400 MHz.

-

Pulse Angle: 30-45° to ensure quantitative reliability without saturating the signals.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16-32, to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Spectrometer Frequency: 100 MHz (corresponding to a 400 MHz ¹H).

-

Technique: Proton-decoupled mode to produce singlets for each unique carbon, simplifying the spectrum.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds (longer delay for quaternary carbons).

-

Number of Scans: 512-1024, due to the lower natural abundance of the ¹³C isotope.

-

¹H NMR Spectral Data (Expected)

Due to the molecule's symmetry, the ¹H NMR spectrum is expected to be relatively simple. The two tosyl groups are chemically equivalent, as are the two halves of the diazepane ring.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.70 | d | 4H | Ar-H (ortho to SO₂) |

| ~ 7.30 | d | 4H | Ar-H (meta to SO₂) |

| ~ 3.45 | t | 4H | N-CH ₂-CH₂-N |

| ~ 2.40 | s | 6H | Ar-CH ₃ |

| ~ 2.05 | quint | 2H | N-CH₂-CH ₂-CH₂-N |

Interpretation:

-

Aromatic Protons: The protons on the p-substituted phenyl rings of the tosyl groups appear as two distinct doublets, characteristic of an AA'BB' spin system. The downfield shift (~7.70 ppm) is due to the strong deshielding effect of the adjacent sulfonyl group.

-

Diazepane Ring Protons: The methylene protons adjacent to the nitrogen atoms (~3.45 ppm) are shifted downfield due to the inductive effect of the nitrogen and the sulfonyl group. They appear as a triplet due to coupling with the central methylene protons. The central CH₂ group of the three-carbon chain (~2.05 ppm) appears as a quintet (or a triplet of triplets), coupling to the four adjacent protons.

-

Methyl Protons: The six protons of the two equivalent methyl groups on the tosyl rings appear as a sharp singlet at ~2.40 ppm.

¹³C NMR Spectral Data (Expected)

The proton-decoupled ¹³C NMR spectrum will show six distinct signals, reflecting the molecule's symmetry.

| Chemical Shift (δ) ppm | Assignment |

| ~ 144.0 | Ar-C (ipso, attached to S) |

| ~ 135.5 | Ar-C (ipso, attached to CH₃) |

| ~ 129.8 | Ar-CH (meta to SO₂) |

| ~ 127.5 | Ar-CH (ortho to SO₂) |

| ~ 50.0 | N-C H₂-CH₂-N |

| ~ 28.0 | N-CH₂-C H₂-CH₂-N |

| ~ 21.5 | Ar-C H₃ |

Interpretation:

-

Aromatic Carbons: Four signals are expected for the tosyl groups. The two quaternary carbons (ipso-carbons) are the most deshielded. The signal for the carbon attached to the methyl group is found at ~135.5 ppm, while the carbon attached to the sulfur is further downfield at ~144.0 ppm.[7] The two protonated aromatic carbons appear at ~129.8 and ~127.5 ppm.

-

Diazepane Ring Carbons: The carbons directly bonded to the nitrogen atoms are deshielded and appear around 50.0 ppm. The central carbon of the propane-1,3-diyl linker is more shielded, appearing further upfield at approximately 28.0 ppm.

-

Methyl Carbon: The methyl carbon of the tosyl group gives a characteristic signal in the aliphatic region, around 21.5 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

Experimental Protocol: IR Spectrum Acquisition

Rationale: The Attenuated Total Reflectance (ATR) technique is a modern, efficient method for obtaining IR spectra of solid samples. It requires minimal sample preparation and provides high-quality, reproducible data.

Step-by-Step Methodology:

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

-

Sample Analysis: Place a small amount of the solid 1,4-Ditosyl-1,4-diazepane powder onto the ATR crystal.

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 to 32 scans over the range of 4000-400 cm⁻¹.

IR Spectral Data (Characteristic Absorptions)

The IR spectrum of 1,4-Ditosyl-1,4-diazepane is dominated by the strong absorptions of the sulfonyl group.

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Assignment |

| 3100-3000 | Medium | C-H Stretch | Aromatic C-H |

| 2950-2850 | Medium | C-H Stretch | Aliphatic C-H |

| ~1600, ~1490 | Medium | C=C Stretch | Aromatic Ring |

| ~1340 | Strong | S=O Asymmetric Stretch | Sulfonyl (SO₂) |

| ~1160 | Strong | S=O Symmetric Stretch | Sulfonyl (SO₂) |

| ~1090 | Strong | S-N Stretch | Sulfonamide |

Interpretation: The most diagnostic peaks in the IR spectrum are the two intense bands corresponding to the sulfonyl group (S=O) stretches.[8][9]

-

S=O Asymmetric Stretch: A very strong and sharp absorption band is expected around 1340 cm⁻¹.

-

S=O Symmetric Stretch: A second very strong and sharp band appears around 1160 cm⁻¹. The presence of these two prominent peaks is a definitive indicator of the sulfonyl group. Other key features include the C-H stretching vibrations for the aromatic rings (just above 3000 cm⁻¹) and the aliphatic diazepane ring (just below 3000 cm⁻¹), as well as the characteristic C=C stretching bands of the aromatic rings in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby confirming its molecular weight and elemental composition.

Experimental Protocol: MS Acquisition

Rationale: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar, non-volatile molecules like 1,4-Ditosyl-1,4-diazepane. It typically generates protonated molecular ions [M+H]⁺ or other adducts (e.g., [M+Na]⁺) with minimal fragmentation, making it straightforward to determine the molecular weight.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Ionization Mode: Acquire data in positive ion mode, as the nitrogen atoms in the diazepane ring are readily protonated.

-

Mass Analyzer: Use a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, to obtain an accurate mass measurement, which can be used to confirm the elemental formula.

Mass Spectral Data (Predicted)

The molecular formula is C₁₉H₂₄N₂O₄S₂, with a monoisotopic mass of 408.1177 Da.[10][11]

| m/z (Predicted) | Adduct Ion |

| 409.1250 | [M+H]⁺ |

| 431.1070 | [M+Na]⁺ |

| 447.0809 | [M+K]⁺ |

Interpretation: The primary goal is to observe the ion corresponding to the protonated molecule, [M+H]⁺, at m/z ≈ 409.1250.[11] High-resolution mass spectrometry (HRMS) should yield a mass measurement within a few parts per million (ppm) of this theoretical value, which provides strong evidence for the elemental composition C₁₉H₂₅N₂O₄S₂⁺. The presence of sodium [M+Na]⁺ and potassium [M+K]⁺ adducts is also common in ESI-MS and further corroborates the molecular weight of the parent compound.

Caption: Workflow for the spectroscopic verification of 1,4-Ditosyl-1,4-diazepane.

Conclusion

The spectroscopic characterization of 1,4-Ditosyl-1,4-diazepane is straightforward when approached systematically. The molecule's symmetry simplifies its NMR spectra, while the prominent sulfonyl group provides unmistakable signals in the IR spectrum. Mass spectrometry confirms the molecular weight with high accuracy. Together, these three techniques—NMR, IR, and MS—provide a comprehensive and self-validating analytical package, ensuring the structural identity and purity of this valuable synthetic building block. This guide provides the expected data and interpretive logic to serve as a reliable reference for researchers in the field.

References

-

Yang, S.-H., & Zhai, Z.-W. (2012). 1,4-Ditosyl-1,4-diazepane. Acta Crystallographica Section E: Structure Reports Online, 68(6), o1716. [Link]

-

Yang, S.-H., & Zhai, Z.-W. (2012). 1,4-Ditosyl-1,4-diazepane. PubMed, PMID: 22719505. [Link]

-

Contreras, R. H., Tormena, C. F., et al. (2005). Spectral Assignments and Reference Data. Magnetic Resonance in Chemistry, 43(12), 1056-1059. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 373718, 1,4-Ditosyl-1,4-diazepane. PubChem. [Link]

-

Yang, S.-H., & Zhai, Z.-W. (2012). 1,4-Ditosyl-1,4-diazepane. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1716. [Link]

-

PubChemLite (n.d.). 1,4-ditosyl-1,4-diazepane (C19H24N2O4S2). PubChemLite. [Link]

-

Yang, S.-H., & Zhai, Z.-W. (2012). 1,4-Ditosyl-1,4-diazepane. National Institutes of Health. [Link]

-

Ioffe, D. et al. (2023). N-N(+) Bond-Forming Intramolecular Cyclization of O-Tosyloxy β-Aminopropioamidoximes... Molecules, 28(14), 5403. [Link]

-

Reich, H. J. (n.d.). Organic Chemistry Data: 13C NMR Chemical Shifts. University of Wisconsin. [Link]

-

Yang, S.-H., & Zhai, Z.-W. (2012). 1,4-Ditosyl-1,4-diazepane. ResearchGate. [Link]

-

LibreTexts Chemistry. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

Madiu, R., et al. (2024). Synthesis of N-Tosyl Allylic Amines from Substituted Alkenes via Vanadoxaziridine Catalysis. The Journal of Organic Chemistry, 89(6), 4001–4008. [Link]

-

Wikipedia. (2023). 1,4-Diazepine. Wikipedia. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 68163, Hexahydro-1,4-diazepine. PubChem. [Link]

-

University of Colorado Boulder (n.d.). IR Absorption Table. University of Colorado Boulder. [Link]

-

PubChemLite (n.d.). 1,4-diazepane-1-carboxamide (C6H13N3O). PubChemLite. [Link]

-

UCLA Chemistry (n.d.). IR Chart. UCLA. [Link]

-

Colarusso, P. et al. (2019). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Medicinal Chemistry Letters, 10(11), 1551–1557. [Link]

Sources

- 1. 1,4-Ditosyl-1,4-diazepane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1,4-Ditosyl-1,4-diazepane - PMC [pmc.ncbi.nlm.nih.gov]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. Synthesis of N-Tosyl Allylic Amines from Substituted Alkenes via Vanadoxaziridine Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. 1,4-Ditosyl-1,4-diazepane | C19H24N2O4S2 | CID 373718 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. PubChemLite - 1,4-ditosyl-1,4-diazepane (C19H24N2O4S2) [pubchemlite.lcsb.uni.lu]

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure Analysis of 1,4-Ditosyl-1,4-diazepane

This technical guide provides an in-depth analysis of the crystal structure of 1,4-Ditosyl-1,4-diazepane, a molecule of significant interest in the fields of medicinal chemistry and materials science. The diazepine nucleus is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents.[1][2] The addition of tosyl groups can significantly influence the molecule's conformation, solubility, and intermolecular interactions, making a detailed understanding of its three-dimensional structure paramount for rational drug design and the development of novel crystalline materials.[3]

This document delves into the experimental methodology, from synthesis and crystallization to sophisticated X-ray diffraction analysis, and provides a detailed commentary on the molecular geometry, conformational intricacies of the seven-membered diazepane ring, and the supramolecular architecture established through intermolecular forces.

Experimental Rationale and Methodology

The determination of a molecule's crystal structure is a foundational step in understanding its chemical and physical properties. The choice of experimental conditions is critical for obtaining high-quality single crystals suitable for X-ray diffraction analysis.

Synthesis and Crystallization: The Path to a Well-Ordered Lattice

The synthesis of 1,4-Ditosyl-1,4-diazepane was achieved through a nucleophilic substitution reaction.[4] Specifically, N,N'-di(p-toluenesulfonyl)ethane-1,2-diamine was treated with sodium hydride in dimethylformamide (DMF) to form the corresponding dianion. Subsequent dropwise addition of 1,3-dibromopropane to this solution resulted in an intramolecular cyclization, yielding the desired 1,4-diazepane ring system. The product was then purified by recrystallization from a mixture of ethanol and DMF.[4]

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. For 1,4-Ditosyl-1,4-diazepane, single crystals were successfully grown by slow evaporation from an acetonitrile solution at room temperature.[4] This method allows for the gradual and ordered arrangement of molecules into a crystalline lattice, which is essential for obtaining sharp diffraction patterns.

Experimental Protocol: Synthesis and Crystallization

-

Deprotonation: Dissolve NaH (1.9 g, 0.08 mol) in 30 ml of DMF and cool the solution in an ice bath.

-

Nucleophile Addition: Add a solution of N,N'-di(p-toluenesulfonyl)ethane-1,2-diamine (7.4 g, 0.02 mol) in 10 ml of DMF dropwise to the NaH suspension.

-

Stirring: Stir the resulting mixture for 30 minutes to ensure complete deprotonation.

-

Cyclization: Add 1,3-dibromopropane in 5 ml of DMF dropwise to the reaction mixture.

-

Reaction Completion: Allow the suspension to stir overnight at room temperature.

-

Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with ethyl acetate (3 x 200 ml).

-

Purification: Wash the combined organic layers with saturated NaCl solution and dry over anhydrous sodium sulfate.

-

Isolation: Remove the solvent under reduced pressure.

-

Recrystallization (Purification): Recrystallize the crude product from an EtOH/DMF (5:1 v/v) mixture to yield the pure compound.[4]

-

Single Crystal Growth: Obtain single crystals suitable for X-ray analysis by recrystallizing the purified compound from acetonitrile at ambient temperature.[4]

Single-Crystal X-ray Diffraction: Illuminating the Molecular Structure

A suitable single crystal of 1,4-Ditosyl-1,4-diazepane was mounted on a diffractometer for X-ray intensity data collection. The data were collected at a low temperature (173 K) to minimize thermal vibrations of the atoms, leading to a more precise determination of their positions.[4]

The collected diffraction data were processed, and the structure was solved using direct methods with the SHELXS97 program and refined by full-matrix least-squares on F² using SHELXL97.[4] This computational approach allows for the determination of the electron density distribution within the crystal, from which the atomic positions can be deduced.

Crystal Structure and Data Analysis

The crystallographic analysis of 1,4-Ditosyl-1,4-diazepane provides precise data on its solid-state conformation and the interactions governing its crystal packing.

Table 1: Crystal Data and Structure Refinement for 1,4-Ditosyl-1,4-diazepane [4]

| Parameter | Value |

| Chemical Formula | C₁₉H₂₄N₂O₄S₂ |

| Formula Weight | 408.52 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 6.3407 (13) |

| b (Å) | 10.367 (2) |

| c (Å) | 30.516 (6) |

| V (ų) | 2005.9 (7) |

| Z | 4 |

| Temperature (K) | 173 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Density (calculated) | 1.353 Mg/m³ |

| Absorption Coefficient (μ) | 0.29 mm⁻¹ |

| F(000) | 864 |

| Reflections collected | 11747 |

| Independent reflections | 3531 |

| R(int) | 0.035 |

| Final R indices [I > 2σ(I)] | R₁ = 0.036, wR₂ = 0.083 |

| Goodness-of-fit on F² | 1.07 |

Molecular and Supramolecular Architecture

Molecular Geometry and Conformation

The asymmetric unit of 1,4-Ditosyl-1,4-diazepane contains one molecule. The bond lengths and angles within the molecule are in good agreement with those observed in related structures.[4] A notable feature of the structure is the significant twist between the two tosyl groups, with the dihedral angle between the benzene rings being 82.88 (7)°.[4][5] This orientation minimizes steric hindrance between the bulky substituents.

The seven-membered 1,4-diazepane ring exhibits conformational flexibility, a common characteristic of medium-sized rings.[6] In the crystal structure of the title compound, two of the carbon atoms in the diazepane ring (C8 and C9) are disordered over two positions. This disorder indicates that the ring likely exists in two slightly different conformations in the solid state, with a refined occupancy ratio of 0.534(13) to 0.466(13).[4][5] The conformational flexibility of the diazepane ring is a key factor in the biological activity of many diazepine-containing drugs.[1][7]

The molecular conformation is further stabilized by weak intramolecular C-H···O hydrogen bonds.[4][5]

Intermolecular Interactions and Crystal Packing

In the crystalline state, molecules of 1,4-Ditosyl-1,4-diazepane are linked together by a network of weak intermolecular C-H···O hydrogen bonds.[4][5] These interactions, while individually weak, collectively play a crucial role in the overall stability of the crystal lattice. The molecules form chains that propagate along the a-axis of the unit cell.[4][5] Understanding these intermolecular interactions is fundamental in crystal engineering, as they can influence properties such as solubility, melting point, and bioavailability.[8][9]

Conclusion

The single-crystal X-ray diffraction analysis of 1,4-Ditosyl-1,4-diazepane has provided a detailed and unambiguous determination of its three-dimensional structure. The analysis reveals a twisted conformation of the tosyl groups and a disordered diazepane ring, highlighting its conformational flexibility. The crystal packing is stabilized by a network of weak C-H···O hydrogen bonds, forming chains along the crystallographic a-axis.

This comprehensive structural information is invaluable for researchers in medicinal chemistry and materials science. For drug development professionals, it offers a precise molecular model that can be used for computational studies, such as docking simulations with biological targets. For materials scientists, the detailed understanding of the intermolecular interactions provides a basis for designing new crystalline forms with tailored physicochemical properties. This work underscores the power of X-ray crystallography as an essential tool in modern chemical research.

References

-

Cambridge Crystallographic Data Centre (CCDC). (n.d.). CCDC. Retrieved from [Link]

-

Yang, S.-H., & Zhai, Z.-W. (2012). 1,4-Ditosyl-1,4-diazepane. Acta Crystallographica Section E: Structure Reports Online, 68(6), o1716. [Link]

-

Yang, S.-H., & Zhai, Z.-W. (2012). 1,4-Ditosyl-1,4-diazepane. PubMed. [Link]

-

PubChem. (n.d.). 1,4-Ditosyl-1,4-diazepane. PubChem. Retrieved from [Link]

-

ResearchGate. (n.d.). 1,4‐Diazepane Ring‐Based Systems | Request PDF. ResearchGate. Retrieved from [Link]

-

Mohsin, N. ul A., & Qadir, M. I. (2017). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. Tropical Journal of Pharmaceutical Research, 16(10), 2535. [Link]

-

Bentham Science Publishers. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science. Retrieved from [Link]

-

MDPI. (n.d.). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. MDPI. Retrieved from [Link]

-

MDPI. (n.d.). Review of the Intermolecular Interactions in Energetic Molecular Cocrystals. MDPI. Retrieved from [Link]

-

Wikipedia. (2023, December 2). Tosyl group. Wikipedia. [Link]

Sources

- 1. chemisgroup.us [chemisgroup.us]

- 2. benthamscience.com [benthamscience.com]

- 3. Tosyl group - Wikipedia [en.wikipedia.org]

- 4. 1,4-Ditosyl-1,4-diazepane - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,4-Ditosyl-1,4-diazepane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermal Stability and Decomposition of 1,4-Ditosyl-1,4-diazepane

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Ditosyl-1,4-diazepane is a heterocyclic compound with a seven-membered diazepine ring, a structural motif of interest in medicinal chemistry.[1][2] As with any pharmaceutical intermediate or active ingredient, a thorough understanding of its thermal stability and decomposition profile is paramount for ensuring safety, predicting shelf-life, and developing robust manufacturing processes. This guide provides a comprehensive overview of the core principles and methodologies for assessing the thermal properties of 1,4-Ditosyl-1,4-diazepane. We will delve into the theoretical underpinnings of its stability, present detailed experimental protocols for its characterization, and discuss the interpretation of the resulting data. This document is intended to serve as a practical resource for scientists engaged in the research and development of pharmaceuticals and related chemical entities.

Introduction: The Significance of Thermal Analysis in Drug Development

The thermal stability of a chemical compound is a critical parameter that dictates its handling, storage, and processing conditions. In the context of drug development, unexpected decomposition can lead to loss of potency, formation of toxic byproducts, and potentially catastrophic safety incidents. Therefore, a proactive and in-depth assessment of thermal stability is not merely a regulatory requirement but a fundamental aspect of good scientific practice.

1,4-Ditosyl-1,4-diazepane, with its two sulfonyl groups, presents a unique stability profile that warrants careful investigation. The electron-withdrawing nature of the tosyl groups can influence the bond strengths within the diazepine ring, potentially impacting its decomposition pathway. This guide will equip the reader with the necessary knowledge to explore these characteristics systematically.

Physicochemical Properties of 1,4-Ditosyl-1,4-diazepane

A foundational understanding of the molecule's properties is essential before embarking on thermal analysis.

| Property | Value | Source |

| Molecular Formula | C19H24N2O4S2 | [3] |

| Molecular Weight | 408.5 g/mol | [3] |

| Appearance | Colorless needles or quadrilaterals | [4] |

| Melting Point | Varies with isomeric form, e.g., (E)-isomer: 165–171 °C | [5] |

The synthesis of 1,4-Ditosyl-1,4-diazepane has been reported, providing a basis for obtaining the material for analysis.[6] The reported melting points for various derivatives of the 1,4-diazepine core suggest that the subject compound will have a distinct and measurable melting point, which is a key parameter in differential scanning calorimetry (DSC).[4][5]

Core Methodologies for Thermal Analysis

The two primary techniques for evaluating the thermal stability of solid materials are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[7][8] These methods provide complementary information about mass loss and heat flow as a function of temperature.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated at a controlled rate. It is invaluable for determining the onset of decomposition, the temperature ranges of different decomposition steps, and the mass of non-volatile residue.

-

Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature. A typical instrument is the Netzsch STA 449S3 or similar.[9]

-

Sample Preparation: Accurately weigh 5-10 mg of 1,4-Ditosyl-1,4-diazepane into an alumina or platinum crucible.

-

Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.[9]

-

Heating Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of 600-800 °C at a constant heating rate of 10 °C/min.[9]

-

Data Analysis: Record the mass loss as a function of temperature. The resulting TGA curve and its first derivative (DTG curve) will reveal the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, glass transitions, and the enthalpy of decomposition.

-

Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of 1,4-Ditosyl-1,4-diazepane into a sealed aluminum pan. An empty sealed pan will be used as the reference.

-

Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) with a purge gas flow rate of 20-50 mL/min.

-

Heating Program: Heat the sample from ambient temperature to a temperature above its expected decomposition point (as determined by TGA) at a heating rate of 10 °C/min.[10]

-

Data Analysis: Record the heat flow as a function of temperature. Endothermic events (e.g., melting) and exothermic events (e.g., decomposition) will be observed as peaks.

Predicted Thermal Decomposition Pathway

The most likely initial point of bond cleavage under thermal stress would be the S-N bond, as it is generally weaker than the C-C, C-N, and S-C bonds within the molecule.

Caption: Experimental workflow for TGA-FTIR/MS analysis.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive framework for the investigation of the thermal stability and decomposition of 1,4-Ditosyl-1,4-diazepane. While specific experimental data for this compound is limited, the principles and methodologies outlined herein, drawn from the broader understanding of sulfonamide chemistry and thermal analysis, provide a robust starting point for any researcher in the field.

A thorough characterization of the thermal properties of 1,4-Ditosyl-1,4-diazepane is not only crucial for its safe handling and application in drug development but also contributes to the fundamental understanding of the structure-stability relationships in this important class of heterocyclic compounds. Future work should focus on obtaining empirical TGA and DSC data for this compound and using advanced techniques like TGA-FTIR/MS to definitively elucidate its decomposition pathway.

References

- Khattab, F. I., Hassan, N. Y. M., & Amer, M. M. (2005). Thermal analysis of pharmaceutical compounds. Journal of Thermal Analysis and Calorimetry, 22(1).

- ResearchGate. (n.d.). Collected thermogravimetric analysis (TGA) graphs of sulfenamides...

-

Yang, S.-H., & Zhai, Z.-W. (2012). 1,4-Ditosyl-1,4-diazepane. Acta Crystallographica Section E: Structure Reports Online, 68(6), o1716. [Link]

- ResearchGate. (n.d.). (a) DSC thermogram of sulfonamide 4...

- Study on Thermal Decomposition Kinetics of Sulfonamide Potentiator-Trimethoprim. (n.d.). Rasayan Journal of Chemistry.

- MDPI. (n.d.).

- Ciba, J., Sycz, J., & Trzcionka, J. (1983). Study of the thermal properties of derivatives of sulfonamides. Journal of Thermal Analysis, 26(1), 145-150.

-

Toscani, S., et al. (1995). Thermodynamic study of sulfanilamide polymorphism: (I). Monotropy of the alpha-variety. Pharmaceutical Research, 12(10), 1453-6. [Link]

- e-Publications@Marquette. (n.d.). TGA/FTIR Studies on the Thermal Degradation of some Polymeric Sulfonic and Phosphonic Acids...

- ResearchGate. (n.d.). (a) DSC thermogram of sulfonamide 4...

-

PubMed. (2012). 1,4-Ditosyl-1,4-diazepane. [Link]

-

PubChem. (n.d.). 1,4-Ditosyl-1,4-diazepane. [Link]

-

Kawakami, K., Asami, Y., & Takenoshita, I. (2010). Calorimetric investigation of solvent-mediated transformation of sulfamerazine polymorphism. Journal of Pharmaceutical Sciences, 99(1), 76-81. [Link]

-

Sci-Hub. (n.d.). 1,4-Ditosyl-1,4-diazepane. [Link]

- PubMed Central. (2025).

- Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 684-704.

-

NIH. (n.d.). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules... [Link]

- MatheO. (n.d.). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption...

-

PubChemLite. (n.d.). 1,4-ditosyl-1,4-diazepane (C19H24N2O4S2). [Link]

-

NIH. (n.d.). 1,4-Ditosyl-1,4-diazepane. [Link]

- International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS...

-

ResearchGate. (n.d.). Thermal decomposition mechanisms of methylamine, ethylamine, and 1-propylamine... [Link]

-

Wikipedia. (n.d.). 1,4-Diazepine. [Link]

-

Semantic Scholar. (n.d.). Thermal Decomposition of Amine Oxides to Olefins and Dialkylhydroxylamines. [Link]

-

Semantic Scholar. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. [Link]

-

ResearchGate. (n.d.). Decomposition of secondary nitrosamines in amine scrubbing. [Link]

-

ResearchGate. (n.d.). Thermal stability of 1,4-dihydropyridine derivatives in solid state. [Link]

-

ResearchGate. (n.d.). Analysis of Amines. [Link]

-

PubMed. (2006). Thermal stability of 1,4-dihydropyridine derivatives in solid state. [Link]

-

NIH. (n.d.). 1,4-Bis(4-tert-butylbenzenesulfonyl)-1,4-diazepane. [Link]

-

ResearchGate. (n.d.). The Thermal Stability of 1,4-Dioxane at Sub- and Supercritical Temperatures. [Link]

Sources

- 1. benthamscience.com [benthamscience.com]

- 2. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. | Semantic Scholar [semanticscholar.org]

- 3. 1,4-Ditosyl-1,4-diazepane | C19H24N2O4S2 | CID 373718 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1,4-Ditosyl-1,4-diazepane - PMC [pmc.ncbi.nlm.nih.gov]

- 7. akjournals.com [akjournals.com]

- 8. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. asianpubs.org [asianpubs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

The Tosyl Group in Amine Synthesis: A Senior Application Scientist's In-depth Technical Guide

Introduction: Navigating the Synthetic Landscape with Protecting Groups

In the intricate world of multi-step organic synthesis, particularly within drug development and discovery, the ability to selectively mask and unmask reactive functional groups is paramount.[1] Unwanted side reactions can derail a synthetic route, leading to diminished yields and complex purification challenges.[2] This is where the strategic implementation of protecting groups becomes an indispensable tool in the chemist's arsenal. Among the various protecting groups for amines, the p-toluenesulfonyl (tosyl, Ts) group stands out for its robustness and unique reactivity profile.[3]

This technical guide provides a comprehensive exploration of the tosyl protecting group in the context of amine synthesis. We will delve into the core principles governing its installation and cleavage, discuss its stability profile, and provide field-proven experimental protocols. This document is designed for researchers, scientists, and drug development professionals seeking to leverage the tosyl group with a high degree of control and predictability in their synthetic endeavors.

The Tosyl Group: A Sulfonamide-Based Guardian

The tosyl group, derived from p-toluenesulfonic acid, is introduced to an amine via reaction with p-toluenesulfonyl chloride (TsCl), forming a stable sulfonamide linkage.[3][4] This transformation effectively tempers the nucleophilicity and basicity of the amine nitrogen, rendering it inert to a wide array of reaction conditions under which an unprotected amine would react.

Core Strengths and Strategic Considerations

The decision to employ a tosyl group is a strategic one, backed by its distinct chemical properties:

-

Exceptional Stability: Tosylamides exhibit remarkable stability across a broad spectrum of conditions, including strongly basic, nucleophilic, and many electrophilic environments.[5] They are also stable under neutral aqueous conditions.[5] This robustness allows for a wide range of subsequent chemical transformations on other parts of the molecule without disturbing the protected amine.

-

Activation of the N-H Bond: The strongly electron-withdrawing nature of the sulfonyl group significantly increases the acidity of the remaining proton on a primary tosylamide (R-NHTs). This facilitates deprotonation to form an amide anion, which can then be used in subsequent alkylation or other C-N bond-forming reactions, a feature that avoids over-alkylation often seen with unprotected amines.[6]

-

Crystalline Nature: Tosylated amines are often highly crystalline solids, which can significantly aid in the purification of intermediates in a synthetic sequence through simple recrystallization.[6]

However, this high stability also presents the primary challenge: the cleavage of the N-S bond to regenerate the free amine often requires harsh conditions.[7] The choice of deprotection method must therefore be carefully considered in the context of other functional groups present in the molecule.

Installation of the Tosyl Group: The Art of Tosylation

The formation of a tosylamide is typically a straightforward and high-yielding reaction. The most common method involves the reaction of a primary or secondary amine with tosyl chloride in the presence of a base.[8]

Mechanism of Tosylation

The reaction proceeds via a nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of tosyl chloride. This is followed by the expulsion of a chloride ion. A base is required to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

Diagram 1: Mechanism of Amine Tosylation

Experimental Protocol: General Procedure for Tosylation of a Primary Amine

Materials:

-

Primary Amine (1.0 eq)

-

p-Toluenesulfonyl Chloride (TsCl) (1.1 - 1.2 eq)

-

Base (e.g., Pyridine, Triethylamine (TEA), or aqueous NaOH)

-

Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or a biphasic system with water)

Procedure:

-

Dissolve the primary amine in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.

-

Add the base to the solution. For pyridine or TEA, 1.5-2.0 equivalents are typically used.[9]

-

Slowly add a solution of tosyl chloride in the same solvent to the cooled amine solution.

-

Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

If using an organic solvent like DCM, separate the organic layer. Wash the organic layer sequentially with 1M HCl (to remove excess amine and base), water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude tosylamide.

-

Purify the product by recrystallization or column chromatography.

Causality Behind Experimental Choices:

-

Choice of Base: Pyridine is often a good choice as it acts as both a base and a nucleophilic catalyst. Triethylamine is a stronger, non-nucleophilic base that is also commonly used.[10] For water-soluble amines, the Schotten-Baumann reaction conditions (using aqueous NaOH) can be effective.

-

Temperature Control: The initial cooling to 0 °C helps to control the exothermic reaction and minimize potential side reactions.

-

Stoichiometry: A slight excess of tosyl chloride ensures complete consumption of the amine.

Cleavage of the Tosyl Group: Liberating the Amine

The robust nature of the tosylamide bond necessitates specific and often potent deprotection strategies. The choice of method is critical and must be compatible with other functional groups within the molecule.[11] Deprotection methods can be broadly categorized into reductive cleavage and acidic hydrolysis.

Reductive Cleavage: A Single Electron Transfer Approach

Reductive cleavage is the most common and generally milder approach for tosylamide deprotection. These methods typically involve a single electron transfer (SET) from a reducing agent to the tosyl group, which generates a radical anion that subsequently fragments to cleave the N-S bond.[1][12]

Diagram 2: General Workflow for Reductive Deprotection

Common Reductive Cleavage Systems:

| Reagent System | Typical Conditions | Advantages | Disadvantages |

| Samarium(II) Iodide (SmI₂) | THF, often with an amine and water, rt | Extremely fast (often instantaneous), mild, tolerates many functional groups.[13][14][15] | Stoichiometric use of SmI₂ can be costly; sensitive to air and moisture. |

| Magnesium/Methanol (Mg/MeOH) | Methanol, rt or sonication | Inexpensive, effective for many substrates.[16] | Can lead to decomposition with certain substrates, especially 1,2-bis(tosylamides) without sufficient steric hindrance.[16] |

| Sodium in Liquid Ammonia | Liquid NH₃, -78 °C | Powerful, classical method.[6] | Requires specialized equipment for handling liquid ammonia; harsh conditions. |

| Sodium Naphthalenide | THF, -78 °C to rt | Potent reducing agent.[12] | Can be sensitive to other reducible functional groups. |

Experimental Protocol: Deprotection using Samarium(II) Iodide (SmI₂)

This method is notable for its speed and mild conditions.[13][14]

Materials:

-

N-Tosyl Amide (1.0 eq)

-

Samarium(II) Iodide (SmI₂) solution in THF (0.1 M) (approx. 2.2 eq)

-

Amine (e.g., triethylamine or pyrrolidine) and Water

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

In a flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the N-tosyl amide in anhydrous THF.

-

Add water and the chosen amine (e.g., triethylamine) to the solution.[14]

-

Rapidly add the SmI₂ solution via syringe. The characteristic deep blue-green color of SmI₂ should disappear instantaneously upon reaction.

-

The reaction is typically complete within seconds to minutes.[13]

-

Quench the reaction with a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt) and stir until the solution becomes clear.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the deprotected amine.

Acidic Hydrolysis

While less common due to the harsh conditions required, tosylamides can be cleaved using strong acids.[6]

Common Acidic Hydrolysis Systems:

-

Hydrobromic Acid (HBr) in Acetic Acid: Often used with a scavenger like phenol at elevated temperatures.[11]

-

Concentrated Sulfuric Acid (H₂SO₄): Requires heating and is only suitable for very robust molecules.[2][6]

These methods are generally reserved for substrates that lack acid-sensitive functional groups.

Orthogonality and Strategic Synthesis

A key advantage of the tosyl group is its orthogonality to other common amine protecting groups, such as the tert-butoxycarbonyl (Boc) group.[1] The Boc group is labile to acid, while the tosyl group is stable. Conversely, the tosyl group is removed under reductive conditions that leave the Boc group intact. This orthogonality allows for the selective deprotection of one amine in the presence of another, a critical strategy in the synthesis of complex molecules like peptides and polyfunctional drug candidates.[5]

Diagram 3: Orthogonal Deprotection Strategy

Conclusion: A Robust Tool for Modern Synthesis

The tosyl protecting group for amines is a powerful and reliable tool in the arsenal of the synthetic chemist. Its exceptional stability provides a secure shield for amine functionalities during a wide range of chemical transformations. While its removal requires specific and sometimes potent conditions, a thorough understanding of the available reductive and acidic cleavage methods allows for its strategic and effective use. The causality-driven approach to selecting protection and deprotection protocols, as outlined in this guide, empowers researchers to confidently employ the tosyl group in the synthesis of complex, high-value molecules that drive innovation in medicine and science.

References

- Grokipedia. Tosyl group.

- BenchChem. (2025). The Tosylate Group: A Cornerstone in Modern Organic Synthesis for Drug Development and Research.

-

D'Alterio, C., et al. (2023). Light-Driven Reductive Cleavage of Sulfonamides Promoted by Thiourea Organophotosensitizers. The Journal of Organic Chemistry. [Link]

-

Cressman, S., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. National Institutes of Health. [Link]

-

Dahlén, A., & Hilmersson, G. (2009). Instantaneous Deprotection of Tosylamides and Esters with SmI2/Amine/Water. Organic Letters, 11(3), 503-506. [Link]

-

Li, Y., et al. (2022). Selective Synthesis of Sulfonamides and Sulfenamides from Sodium Sulfinates and Amines. The Journal of Organic Chemistry. [Link]

-

Sperry, J., & Kinnear, C. G. (2021). The Detosylation of Chiral 1,2-Bis(tosylamides). The Journal of Organic Chemistry, 86(13), 9098-9104. [Link]

-

Murphy, J. A., et al. (2005). Reductive Cleavage of Sulfones and Sulfonamides by a Neutral Organic Super-Electron-Donor (S.E.D.) Reagent. Journal of the American Chemical Society. [Link]

-

Shu, W., et al. (2019). Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. Journal of the American Chemical Society, 141(46), 18451-18456. [Link]

-

Scilit. (2019). Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. [Link]

-

Iwasaki, T., et al. (1973). Detosylation of N-Tosyl Amino Acids and Peptides by Electrolytic Reduction. Bulletin of the Chemical Society of Japan, 46(3), 882-884. [Link]

-

Gütz, C., et al. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Organic Letters, 21(7), 2358-2362. [Link]

- Google Patents. (2012). Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines.

-

ResearchGate. (2019). Synthesis of Primary Sulfonamides. [Link]

-

Organic Chemistry Portal. Synthesis of sulfonamides. [Link]

-

Royal Society of Chemistry. (2020). N–S bond cleavage of tosyl hydrazones by dual reactive arynes: synthesis of diaryl sulfones, spiro[indazole-3,3′-indolin]-2′-one, and N-phenyl sulfonohydrazides. [Link]

-

Dahlén, A., & Hilmersson, G. (2009). Instantaneous Deprotection of Tosylamides and Esters with SmI2/Amine/Water. Organic Letters, 11(3), 503-506. [Link]

-

PubMed. (2009). Instantaneous deprotection of tosylamides and esters with SmI(2)/amine/water. [Link]

-

Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]

-

Semantic Scholar. Desulfonylation of tosyl amides through catalytic photoredox cleavage of N-S bond under visible-light irradiation. [Link]

-

Lewandowska, E., et al. (1994). Efficient Removal of Sugar O-Tosyl Groups and Heterocycle Halogens from Purine Nucleosides with Sodium Naphthalenide I. Journal of Organic Chemistry, 59(21), 6295-6299. [Link]

-

ResearchGate. (2019). Reductive cleavage of secondary sulfonamides. [Link]

-

Wikipedia. Tosyl group. [Link]

-

Organic Chemistry Portal. p-Toluenesulfonamides. [Link]

-

Organic Chemistry Portal. Sulfonate synthesis by sulfonylation (tosylation). [Link]

-

National Institutes of Health. (2023). Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. [Link]

-

Vedantu. The amine which reacts with ptoluene sulfonyl chloride class 12 chemistry CBSE. [Link]

-

Chemistry Steps. Mesylates and Tosylates with Practice Problems. [Link]

-

Organic-Synthesis.com. Alcohol to Tosylate using Tosyl Cl, base. [Link]

-

Master Organic Chemistry. (2015). Tosylates And Mesylates. [Link]

-

Sciencemadness.org. (2017). Tosylation of ethanolamine (??). [Link]

-

ResearchGate. (2012). What is the role and mechanism of action of tosyl chloride in organic synthesis?[Link]

-

Chemistry Stack Exchange. (2018). Can I use a primary amine to substitute (deprotect) a tosylate at high yields?[Link]

-

Wikipedia. Protecting group. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Tosyl group - Wikipedia [en.wikipedia.org]

- 4. Tosyl chloride: Application, Preparation_Chemicalbook [chemicalbook.com]

- 5. grokipedia.com [grokipedia.com]

- 6. US8263808B2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines - Google Patents [patents.google.com]

- 7. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. Sciencemadness Discussion Board - Tosylation of ethanolamine (??) - Powered by XMB 1.9.11 [sciencemadness.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. faculty.fiu.edu [faculty.fiu.edu]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Instantaneous deprotection of tosylamides and esters with SmI(2)/amine/water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

The Genesis of a Scaffold: A Technical Guide to the Discovery and Synthesis of 1,4-Ditosyl-1,4-diazepane

Foreword: The Unseen Importance of the Protected Scaffold

In the landscape of medicinal chemistry and drug development, the seven-membered 1,4-diazepane ring system is a privileged scaffold, forming the core of numerous biologically active compounds.[1][2][3][4][5] Its conformational flexibility allows it to present substituents in a variety of spatial arrangements, making it an attractive template for designing ligands for a range of biological targets. However, the inherent reactivity of the secondary amine functionalities necessitates the use of protecting groups during multi-step syntheses. The tosyl group, in this context, is not merely a placeholder but a crucial enabler of selective chemical transformations. This guide delves into the foundational chemistry of a key intermediate: 1,4-Ditosyl-1,4-diazepane. We will explore a well-established synthetic protocol, dissect the causality behind the experimental choices, and provide a comprehensive, reproducible methodology for its preparation in a laboratory setting.

Chapter 1: The Logic of Protection and Cyclization

The synthesis of 1,4-Ditosyl-1,4-diazepane is a classic example of intramolecular cyclization, a powerful strategy in organic synthesis for the construction of cyclic molecules. The core principle involves the formation of a new ring by reacting two functional groups within the same molecule. In this case, the synthesis hinges on the reaction of a diprotected linear diamine with a suitable dielectrophile.

The Strategic Choice of the Tosyl Group

The selection of the p-toluenesulfonyl (tosyl) group as a nitrogen protecting group is a deliberate and strategic choice. Here's a breakdown of the rationale:

-

Activation of N-H Bonds: The strongly electron-withdrawing nature of the sulfonyl group significantly increases the acidity of the N-H protons of the starting diamine. This makes deprotonation by a suitable base more facile, a critical step for the subsequent nucleophilic attack.

-

Stability and Robustness: The tosyl group is stable to a wide range of reaction conditions, including many that are used to manipulate other functional groups within a molecule. This robustness is essential for multi-step synthetic campaigns.

-

Crystallinity: Tosylated compounds often exhibit high crystallinity, which facilitates their purification by recrystallization. This is a practical advantage in obtaining high-purity materials.

-

Deprotection: While stable, the tosyl group can be removed under specific conditions, typically using strong reducing agents like sodium in liquid ammonia or through harsh acidic hydrolysis, allowing for the liberation of the free diamine when needed.

The Cyclization Strategy: A Tale of Two Ends

The formation of the seven-membered diazepane ring is achieved by reacting the dianion of N,N'-di(p-toluenesulfonyl)ethane-1,2-diamine with a three-carbon electrophile, 1,3-dibromopropane. This is an intramolecular double SN2 reaction.

The choice of 1,3-dibromopropane is dictated by the desired ring size. The three-carbon chain of the dibromopropane bridges the two nitrogen atoms of the protected ethylenediamine to form the seven-membered ring. The use of a dihalide with a different chain length would result in the formation of a different sized ring.

Chapter 2: The Seminal Synthesis of 1,4-Ditosyl-1,4-diazepane

A well-documented and efficient synthesis of 1,4-Ditosyl-1,4-diazepane was reported by Yang and Zhai in 2012.[6][7] This procedure serves as an excellent case study for the principles discussed above and provides a reliable method for the preparation of this important intermediate.

Reaction Scheme

The overall transformation can be depicted as follows:

Sources

- 1. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamscience.com [benthamscience.com]

- 3. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 1,4-Ditosyl-1,4-diazepane - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1,4-Ditosyl-1,4-diazepane - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 1,4-Ditosyl-1,4-diazepane: An Application Note and Detailed Protocol

Introduction: The Significance of Tosylated Diazepanes in Medicinal Chemistry

The 1,4-diazepane scaffold is a privileged heterocyclic motif frequently encountered in a wide array of biologically active compounds. Its unique seven-membered ring structure imparts conformational flexibility, allowing for optimal binding to various biological targets. Derivatives of 1,4-diazepane have demonstrated significant therapeutic potential, exhibiting activities such as antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer properties.[1][2]

A crucial strategy in the synthetic elaboration of the 1,4-diazepane core is the protection of its nitrogen atoms. The introduction of p-toluenesulfonyl (tosyl) groups serves a dual purpose: it deactivates the nucleophilicity of the nitrogen atoms, preventing unwanted side reactions in subsequent synthetic steps, and it provides a crystalline handle that often facilitates purification. The resulting 1,4-ditosyl-1,4-diazepane is a stable and versatile intermediate, primed for further functionalization in the development of novel therapeutic agents.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 1,4-ditosyl-1,4-diazepane from the readily available starting material, 1,4-diazepane (also known as homopiperazine). We will delve into the mechanistic underpinnings of the reaction and provide a detailed, field-proven protocol for its successful execution and purification.

Reaction Overview and Mechanistic Insights

The synthesis of 1,4-ditosyl-1,4-diazepane is achieved through the N,N'-ditosylation of 1,4-diazepane with p-toluenesulfonyl chloride (TsCl) in the presence of a suitable base. This reaction is a classic example of nucleophilic substitution at a sulfonyl sulfur.

The Underlying Chemistry: A Step-by-Step Mechanistic Walkthrough

The tosylation of the diamine proceeds in a stepwise manner. The lone pair of electrons on one of the nitrogen atoms of 1,4-diazepane acts as a nucleophile, attacking the electrophilic sulfur atom of p-toluenesulfonyl chloride. This initial attack leads to the formation of a tetrahedral intermediate. The intermediate then collapses, expelling a chloride ion as a leaving group and forming a protonated sulfonamide.

A base, typically a tertiary amine such as triethylamine or pyridine, is crucial for the reaction to proceed to completion. Its primary role is to neutralize the hydrochloric acid (HCl) generated in situ. The removal of HCl drives the reaction equilibrium towards the product side and prevents the protonation of the unreacted amine, which would render it non-nucleophilic. Following the formation of the mono-tosylated intermediate, the second nitrogen atom undergoes the same reaction sequence to yield the desired 1,4-ditosyl-1,4-diazepane.

Visualizing the Synthetic Pathway

The following diagram illustrates the key steps in the synthesis of 1,4-ditosyl-1,4-diazepane from 1,4-diazepane.

Caption: Synthetic workflow for the tosylation of 1,4-diazepane.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps and checkpoints to ensure a successful outcome.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 1,4-Diazepane | ≥98% | Commercially Available | Can be hygroscopic; store in a desiccator. |

| p-Toluenesulfonyl chloride (TsCl) | ≥98% | Commercially Available | Irritant; handle in a fume hood. |

| Triethylamine (TEA) | Anhydrous, ≥99.5% | Commercially Available | Corrosive and flammable; handle with care. |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially Available | Use from a solvent purification system or a freshly opened bottle. |

| Hydrochloric Acid (HCl) | 1 M aqueous solution | N/A | For workup. |

| Saturated Sodium Bicarbonate Solution | N/A | N/A | For workup. |

| Brine (Saturated NaCl solution) | N/A | N/A | For workup. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Commercially Available | For drying the organic phase. |

| Ethanol | Reagent Grade | Commercially Available | For recrystallization. |

| N,N-Dimethylformamide (DMF) | Reagent Grade | Commercially Available | For recrystallization. |

Step-by-Step Methodology

-

Reaction Setup:

-

To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 1,4-diazepane (1.0 g, 10.0 mmol).

-

Dissolve the 1,4-diazepane in anhydrous dichloromethane (50 mL).

-

Cool the solution to 0 °C using an ice-water bath.

-

-

Reagent Addition:

-

To the cooled solution, add triethylamine (3.5 mL, 25.0 mmol, 2.5 equivalents) via syringe.

-

Slowly add p-toluenesulfonyl chloride (4.2 g, 22.0 mmol, 2.2 equivalents) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C. The slow addition is critical to control the exothermic reaction and prevent the formation of side products.

-

-

Reaction Progression:

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes 1:1). The disappearance of the starting material and the appearance of a new, less polar spot indicates the formation of the product.

-

-

Workup and Isolation:

-

Once the reaction is complete, quench the reaction by the slow addition of 1 M HCl (30 mL).

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL). The bicarbonate wash is essential to remove any remaining acidic impurities.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product as a solid.

-

-

Purification:

-

The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of a hot ethanol/DMF mixture (e.g., 5:1 v/v).[3]

-

Allow the solution to cool slowly to room temperature, and then place it in a refrigerator to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to afford 1,4-ditosyl-1,4-diazepane as a white crystalline solid.

-

Expected Yield and Characterization

-

Yield: A typical yield for this reaction is in the range of 80-90%.

-

Melting Point: The melting point of the purified product should be determined and compared with literature values.

-

Spectroscopic Analysis:

-

¹H NMR: The proton NMR spectrum should show characteristic peaks for the tosyl groups (aromatic protons and methyl protons) and the diazepane ring protons.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of all unique carbon atoms in the molecule.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the final product. The title compound has a molecular weight of 408.52 g/mol .[3]

-

| Parameter | Expected Outcome |

| Physical Appearance | White crystalline solid |

| Expected Yield | 80-90% |

| Molecular Formula | C₁₉H₂₄N₂O₄S₂ |

| Molecular Weight | 408.52 g/mol [3] |

Troubleshooting and Expert Insights

-

Incomplete Reaction: If the reaction does not go to completion, ensure that all reagents are anhydrous and that the triethylamine is of high purity. The reaction can be gently heated to 40-50 °C to drive it to completion, but this may lead to the formation of colored impurities.

-

Purification Challenges: If the product oils out during recrystallization, try a different solvent system or use column chromatography on silica gel with an appropriate eluent (e.g., a gradient of ethyl acetate in hexanes).

-

Controlling Exothermicity: The initial addition of tosyl chloride is exothermic. Maintaining a low temperature during this step is crucial to prevent the formation of undesired byproducts.

Conclusion

The N,N'-ditosylation of 1,4-diazepane is a robust and reliable method for the synthesis of 1,4-ditosyl-1,4-diazepane, a key intermediate in the development of novel pharmaceuticals. The protocol detailed in this application note, grounded in established chemical principles, provides a clear and reproducible pathway for obtaining this valuable compound in high yield and purity. By understanding the underlying mechanism and adhering to the experimental guidelines, researchers can confidently incorporate this procedure into their synthetic workflows.

References

-

Romba, M., et al. (2012). 1,4-Ditosyl-1,4-diazepane. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2469. Available at: [Link]